Home > Products > Screening Compounds P92530 > Midodrine hydrochloride
Midodrine hydrochloride - 43218-56-0

Midodrine hydrochloride

Catalog Number: EVT-276362
CAS Number: 43218-56-0
Molecular Formula: C12H19ClN2O4
Molecular Weight: 290.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Midodrine hydrochloride is a selective α1-adrenergic receptor agonist. [] It is classified as a sympathomimetic drug, meaning it mimics the effects of the sympathetic nervous system. [] In scientific research, midodrine hydrochloride serves as a valuable tool for studying orthostatic hypotension and other conditions related to blood pressure regulation. [, ]

Future Directions
  • Investigating its potential in other conditions: Research could focus on its potential benefits in conditions like intradialytic hypotension, cirrhosis with refractory ascites, and neurogenic orthostatic hypotension, where preliminary studies have shown promise. [, , , ]
  • Understanding its long-term effects: Conducting long-term studies to assess the safety and efficacy of midodrine hydrochloride in various patient populations, particularly the elderly, would provide valuable information for clinical practice. []

Desglymidodrine

  • Compound Description: Desglymidodrine is the primary active metabolite of Midodrine hydrochloride. It exhibits a longer half-life than its parent compound and exerts its pharmacological effects through similar alpha-adrenergic receptor agonism [].
  • Relevance: Understanding Desglymidodrine's pharmacokinetic and pharmacodynamic properties is crucial as it significantly contributes to the overall therapeutic effect of Midodrine hydrochloride. Studies evaluating Midodrine's bioequivalence often analyze both the parent drug and Desglymidodrine's pharmacokinetic profiles [].

Metoprolol

  • Relevance: Metoprolol serves as a comparator to Midodrine hydrochloride in managing postural orthostatic tachycardia syndrome (POTS) in children [, , , ]. While both drugs demonstrate efficacy, some studies suggest that Metoprolol might exhibit superior efficacy compared to Midodrine hydrochloride in specific cases [].

CGRP (Calcitonin Gene-Related Peptide)

  • Compound Description: CGRP is a neuropeptide involved in various physiological processes, including vasodilation. Elevated CGRP levels have been associated with vasovagal syncope (VVS) [].
  • Relevance: Research indicates that CGRP levels could serve as a potential biomarker for predicting the therapeutic response to Midodrine hydrochloride in children with VVS []. Higher baseline CGRP levels appear to correlate with a positive response to Midodrine treatment [].

Dopamine Hydrochloride

  • Compound Description: Dopamine hydrochloride is a sympathomimetic drug with dose-dependent effects on dopaminergic and adrenergic receptors. It is primarily used to treat hypotension, particularly in cases of shock [].
  • Relevance: Dopamine hydrochloride, along with furosemide, constitutes a conventional therapy for cirrhosis with refractory ascites []. A study investigated the efficacy of adding Midodrine hydrochloride to this conventional therapy, suggesting a potential synergistic effect in improving hemodynamics and ascites control [].

Furosemide

  • Compound Description: Furosemide is a loop diuretic commonly used to treat fluid retention (edema) and hypertension. It acts by inhibiting the reabsorption of sodium and chloride in the kidneys, leading to increased urine output [].
  • Relevance: Similar to dopamine hydrochloride, furosemide is a conventional treatment component for cirrhosis with refractory ascites []. A study explored the efficacy of Midodrine hydrochloride in conjunction with furosemide and dopamine, suggesting a possible improvement in managing ascites when compared to conventional therapy alone [].

Compound Amino Acid Solutions

  • Compound Description: While not a specific compound, compound amino acid solutions are frequently employed in clinical settings to manage hypotension, particularly in hemodialysis patients []. These solutions aim to stabilize blood pressure by providing a readily available source of amino acids.
  • Relevance: In the context of hemodialysis-related hypotension, compound amino acid solutions were studied alongside Midodrine hydrochloride and 50% glucose as potential interventions []. Midodrine hydrochloride, when administered before hemodialysis, demonstrated comparable efficacy to compound amino acid solutions in this specific patient population [].

L-carnitine

  • Relevance: Studies have investigated the combined use of Midodrine hydrochloride and L-carnitine for managing intradialytic hypotension []. Results indicate that this combination might offer a safe and effective approach to treating this condition, potentially demonstrating synergistic benefits compared to Midodrine alone [].

Norepinephrine

  • Compound Description: Norepinephrine is both a neurotransmitter and a hormone with significant roles in the sympathetic nervous system. It acts primarily on alpha-adrenergic receptors, causing vasoconstriction and increasing blood pressure [].
  • Relevance: The structural similarity between Midodrine, an alpha-1 adrenergic agonist, and Norepinephrine is noteworthy. Both compounds share a similar pharmacophore, with Midodrine acting as a prodrug that metabolizes into its active form, Desglymidodrine, which then exhibits alpha-adrenergic activity [].

ST1059-HCL

  • Compound Description: ST1059-HCL is identified as a related impurity in the analysis of Midodrine hydrochloride tablets []. While the provided abstracts do not provide further details about its chemical structure or properties, it is likely a by-product generated during Midodrine hydrochloride synthesis or a potential degradation product.
  • Relevance: Monitoring ST1059-HCL levels is crucial for ensuring the quality control of Midodrine hydrochloride formulations. This compound's presence could indicate potential impurities or degradation, impacting the drug's safety and efficacy [].
Synthesis Analysis

The synthesis of Midodrine hydrochloride involves multiple steps, with key intermediates being formed through specific chemical reactions. The process typically starts with the reaction of 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide with sodium azide, followed by hydrogenation to yield Midodrine base. This base is then converted into Midodrine hydrochloride through acidification with hydrochloric acid in an alcoholic medium.

Technical Details

  1. Key Intermediate Formation: The synthesis begins with chloroacetyl chloride reacting with 2-(2,5-dimethoxyphenyl)-2-hydroxyethylamine.
  2. Hydrogenation: The intermediate undergoes hydrogenolysis at a temperature of 40°-70° Celsius under 4-6 bar hydrogen pressure using a palladium on carbon catalyst.
  3. Crystallization: After the reaction, the Midodrine base is dissolved in ethanol, and hydrochloric acid gas is introduced to precipitate Midodrine hydrochloride.

This multi-step process ensures high purity and yield of the final product, often exceeding 90% under optimal conditions .

Molecular Structure Analysis

Midodrine hydrochloride has a well-defined molecular structure characterized by its chemical formula C12H17NHClC_{12}H_{17}N\cdot HCl. The molecular weight is approximately 229.73 g/mol.

Structure Data

  • Chemical Formula: C12H17NHClC_{12}H_{17}N\cdot HCl
  • Molecular Weight: 229.73 g/mol
  • Melting Point: 200.8°-201.8° Celsius

The molecular structure includes a dimethoxyphenyl group attached to a hydroxyethylamine moiety, contributing to its pharmacological activity.

Chemical Reactions Analysis

Midodrine hydrochloride participates in several chemical reactions during both its synthesis and metabolic processes in the body:

  1. Formation of Active Metabolite: Upon administration, Midodrine is converted into desglymidodrine via enzymatic hydrolysis.
  2. Vasoconstriction Mechanism: Desglymidodrine activates alpha-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction and increased blood pressure.

These reactions are critical for its therapeutic effectiveness in managing hypotension .

Mechanism of Action

The mechanism of action for Midodrine hydrochloride revolves around its conversion to desglymidodrine, which mimics the action of norepinephrine:

  1. Alpha-Adrenergic Receptor Agonism: Desglymidodrine binds to alpha-1 adrenergic receptors located on vascular smooth muscle.
  2. Vasoconstriction: Activation of these receptors leads to vasoconstriction, resulting in increased peripheral resistance and elevation of blood pressure.

This mechanism is particularly beneficial for patients suffering from conditions that cause significant drops in blood pressure upon standing .

Physical and Chemical Properties Analysis

Midodrine hydrochloride exhibits specific physical and chemical properties that are essential for its formulation and stability:

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and ethanol; slightly soluble in methanol
  • Stability: Stable under normal conditions but should be protected from light and moisture.

These properties are crucial for ensuring the drug's efficacy and safety during storage and administration .

Applications

Midodrine hydrochloride is primarily used in clinical settings for:

  • Treatment of Orthostatic Hypotension: It helps manage symptoms associated with low blood pressure when transitioning from sitting or lying down to standing.
  • Investigational Uses: Research into additional applications includes potential use in other forms of hypotension or conditions requiring increased vascular tone.

The drug has been beneficial for patients who do not respond adequately to conventional therapies .

Historical Development and Regulatory Trajectory of Midodrine Hydrochloride

Early Discovery and Pharmacological Characterization (1965-1996)

Midodrine hydrochloride (C₁₂H₁₉ClN₂O₄) was first patented in 1965 by the Austrian pharmaceutical company Chemie Linz AG. Initially identified as α-(2,5-dimethoxyphenyl)-ß-glycinamido-ethanol hydrochloride, this novel compound demonstrated potent peripheral α-adrenergic agonist activity with minimal central nervous system penetration due to poor blood-brain barrier transfer [4] [9]. Early pharmacological studies revealed its rapid conversion to the active metabolite desglymidodrine (ST-1059), which selectively stimulated α₁-adrenergic receptors, causing vasoconstriction of both arterial resistance vessels and venous capacitance vessels [4] [7]. This dual mechanism produced a dose-dependent increase in systemic vascular resistance and venous return, effectively elevating standing systolic blood pressure – a critical therapeutic effect for orthostatic conditions [4] [5].

Table 1: Key Milestones in Early Development of Midodrine Hydrochloride (1965-1996)

YearDevelopment MilestoneKey Finding/Outcome
1965Initial Patent Filing (Chemie Linz AG)Structural identification and early pharmacological characterization
Early 1970sFirst Medical Literature ReportsConfirmation of peripheral α-agonist activity and pressor effects
1970-1980sAnimal and Early Human StudiesDemonstration of bioavailability in enteral formulations and dose-response relationships
1989First International Approval (Japan)Market authorization for hypotension management
1993Pivotal Multicenter RCT PublicationSignificant standing SBP increase (28%) and symptom improvement at 10mg dose

Throughout the 1970s and 1980s, clinical investigations expanded beyond orthostatic hypotension to explore midodrine's utility in diverse conditions including urinary stress incontinence, ejaculation disorders, and neuroleptic-induced hypotension [4]. The first significant regulatory authorization occurred in Japan in 1989 for hypotension management, establishing an initial therapeutic foothold in Asia [9]. This period culminated in two pivotal multicenter randomized controlled trials published in 1993 and 1995 involving 268 patients. These studies demonstrated that midodrine at 10mg doses produced a 24-28% mean increase in standing systolic blood pressure and significantly reduced symptoms of dizziness, weakness, and syncope, forming the primary efficacy evidence for subsequent U.S. submission [4] [5].

Accelerated Approval Mechanisms and FDA Post-Marketing Controversies

The U.S. Food and Drug Administration (FDA) granted midodrine hydrochloride accelerated approval on September 6, 1996, under the brand name ProAmatine® via the Subpart H (accelerated approval) regulatory pathway. This decision was based on surrogate endpoint evidence – specifically, the drug's capacity to significantly increase systolic blood pressure measured one minute after standing in patients with symptomatic orthostatic hypotension [1] [6] [8]. The approval carried the condition that post-marketing studies would be conducted to verify and describe clinical benefits related to functional improvement or symptom reduction [6] [10].

Shire Pharmaceuticals (which acquired the New Drug Application in 2000) fulfilled this requirement by submitting data from two post-marketing clinical trials to the FDA in 2005. However, the FDA deemed these studies methodologically insufficient to confirm clinical benefit, triggering a protracted regulatory controversy [6] [10]. In August 2010, the FDA took the unprecedented step of proposing market withdrawal due to the manufacturer's failure to complete adequate post-approval studies verifying clinical benefit beyond surrogate endpoints [1] [8]. This action was heavily influenced by criticism from the Government Accountability Office regarding the FDA's historical hesitancy to enforce post-marketing study requirements [1].

Table 2: FDA Regulatory Actions and Industry Responses (1996-2016)

YearRegulatory ActionIndustry/Institutional Response
1996 (Sep)Accelerated Approval (Subpart H)Approval based on surrogate endpoints with post-marketing study requirements
2005Shire Submits Post-Marketing DataFDA deems trials inadequate to demonstrate clinical benefit
2010 (Aug)FDA Proposes Market WithdrawalAmerican College of Cardiology monitoring; Shire negotiates continued access
2011Public Hearing AgreementFDA and Shire agree on new trial designs to confirm clinical benefit
2016Phase 4 Confirmatory Trial PublishedSignificant delay in syncopal symptoms during tilt-table testing (521 sec; p=0.0131)

Following appeals from healthcare professionals and patients, the FDA postponed withdrawal pending new confirmatory studies [1] [6]. A critical resolution emerged in December 2011 when Shire and the FDA agreed on a joint clinical trials proposal to validate clinical benefits, allowing generic versions (manufactured by 15 companies including Apotex, Mylan, and Aurobindo Pharma Ltd) to remain available during the investigation period [6] [10]. The subsequent phase 4 trial (published 2016) employed a tilt-table methodology and demonstrated that midodrine significantly delayed time to syncopal symptoms or near-syncope compared to placebo (1626.6 ± 186.8 sec vs. 1105.6 ± 186.8 sec; p=0.0131), ultimately satisfying the FDA's requirement for clinical benefit verification [5].

Global Regulatory Heterogeneity and Therapeutic Indication Expansions

The regulatory landscape for midodrine hydrochloride demonstrates significant international variation in both approval timelines and therapeutic indications. While Japan authorized midodrine for hypotension management in 1989 – seven years before U.S. approval – the European Union maintained more restrictive prescribing policies [9]. This heterogeneity reflects divergent evidentiary standards and risk-benefit assessments across regulatory bodies. The core approved indication remains symptomatic orthostatic hypotension, but extensive off-label utilization has expanded across multiple therapeutic domains without formal regulatory authorization [4] [9].

In critical care medicine, midodrine has been increasingly utilized as an adjunctive therapy to facilitate weaning from intravenous vasopressors in vasoplegic patients, despite conflicting evidence from randomized controlled trials regarding efficacy [4]. Nephrology applications include off-label use for intradialytic hypotension prevention, with studies reporting hemodynamic stabilization at doses ranging from 2.5mg to 25mg administered pre-dialysis [4]. Neurological applications expanded significantly, particularly for spinal cord injury (SCI) patients with autonomic dysfunction. A 2020 double-blinded, placebo-controlled crossover trial in 41 hypotensive SCI patients demonstrated significant systolic blood pressure elevation (18±24 mmHg; p<0.05) following midodrine administration, though with substantial interindividual response variability [3].

Table 3: Global Regulatory Approvals and Key Off-Label Applications

Region/CountryApproval YearCore IndicationNotable Off-Label Expansions
Japan1989HypotensionHepatorenal syndrome
United States1996Symptomatic orthostatic hypotensionIntradialytic hypotension, SCI hypotension, Vasopressor weaning
Canada1999Symptomatic orthostatic hypotensionNeurogenic orthostatic hypotension
European UnionVariable by member stateLimited approvalsRefractory chylothorax, Porto-pulmonary hypertension

Emerging evidence suggests potential utility in specialized cardiovascular contexts including reduction of left ventricular outflow tract obstruction in hypertrophic cardiomyopathy, mitigation of right-to-left intracardiac shunting, and porto-pulmonary hypertension management [4] [9]. The pharmacological rationale stems from increased systemic vascular resistance without direct cardiac inotropic effects. However, these applications remain investigational rather than formally approved, reflecting the ongoing tension between clinical innovation and regulatory oversight in midodrine's therapeutic journey [4] [9].

Properties

CAS Number

43218-56-0

Product Name

Midodrine hydrochloride

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride

Molecular Formula

C12H19ClN2O4

Molecular Weight

290.74 g/mol

InChI

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H

InChI Key

MGCQZNBCJBRZDT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)C[NH3+])O.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Amatine
Gutron
Midodrin
Midodrine
Midodrine Hydrochloride
Midodrine Monohydrochloride
Midon
Monohydrochloride, Midodrine
ProAmatine
ST 1085
ST-1085
ST1085

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.